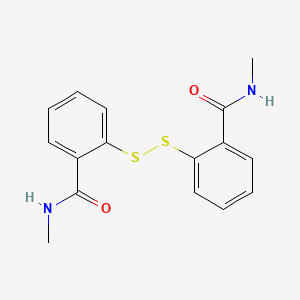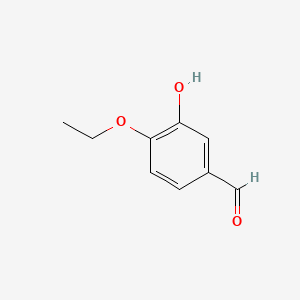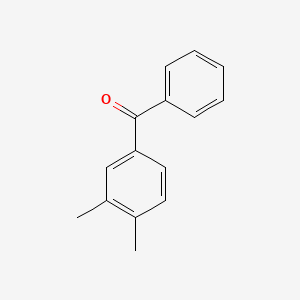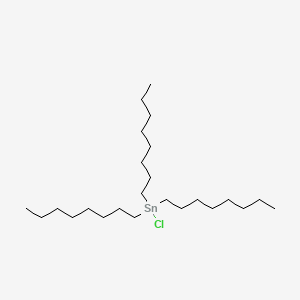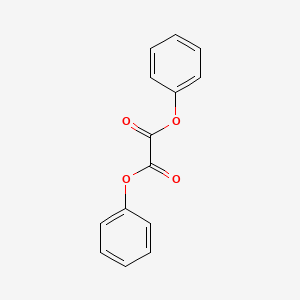
Diphenyl oxalate
Descripción general
Descripción
Diphenyl oxalate, also known by the trademark name Cyalume, is a solid chemical compound. It is the double ester of phenol with oxalic acid . The oxidation products of Diphenyl oxalate are responsible for the chemiluminescence in a glowstick .
Synthesis Analysis
Diphenyl oxalate can be synthesized by fully esterifying phenol with oxalic acid . It can also undergo transesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate .Molecular Structure Analysis
The molecular formula of Diphenyl oxalate is C14H10O4 . It has an average mass of 242.227 Da and a monoisotopic mass of 242.057907 Da .Chemical Reactions Analysis
Upon reaction with hydrogen peroxide, Diphenyl oxalate forms 1,2-dioxetanedione, along with the release of the two phenols . The dioxetanedione then reacts with a dye molecule, decomposing to form carbon dioxide and leaving the dye in an excited state .Physical And Chemical Properties Analysis
Diphenyl oxalate is a solid with a molecular weight of 242.2268 . Its melting point is 136 °C . The standard enthalpy of formation of Diphenyl oxalate is 129.0 ± 0.8 .Aplicaciones Científicas De Investigación
Chemiluminescence in Glow Sticks
Diphenyl oxalate is a key component in the chemiluminescence process used in glow sticks . When it reacts with hydrogen peroxide, 1,2-dioxetanedione is formed, along with the release of two phenols . The dioxetanedione then reacts with a dye molecule, decomposing to form carbon dioxide and leaving the dye in an excited state . As the dye relaxes back to its unexcited state, it releases a photon of visible light .
Color Production
Different colors can be produced in glow sticks by using different dyes with Diphenyl oxalate . For example, green light is produced with 9,10-Diphenylanthracene, blue with 9,10-Bis(phenylethynyl)anthracene, yellow-green with Tetracene, yellow with 1-Chloro-9,10-bis(phenylethynyl)anthracene, orange with 5,12-Bis(phenylethynyl)naphthacene, Rubrene, Rhodamine 6G, and red with Rhodamine B .
Thermochemistry Research
Diphenyl oxalate is used in thermochemistry research . It provides valuable data for gas phase thermochemistry, condensed phase thermochemistry, phase change data, and gas phase ion energetics .
Mass Spectrometry
In mass spectrometry, Diphenyl oxalate is used to provide electron ionization data . This helps in the identification and quantification of compounds.
Solvent Ratio Impact Studies
Research has been conducted to study the impact of solvent ratio on the chemiluminescence of Diphenyl oxalate . This helps in understanding the behavior of Diphenyl oxalate in different solvent environments.
Bond Dissociation Energy Studies
Diphenyl oxalate has been used in studies to determine bond dissociation energies . This is crucial in understanding the stability of chemical compounds and their reactivity.
Mecanismo De Acción
Target of Action
Diphenyl oxalate, also known as Cyalume, primarily targets hydrogen peroxide and dye molecules in its environment . The compound’s interaction with these targets is the key to its chemiluminescent properties, commonly observed in glow sticks .
Mode of Action
The mode of action of diphenyl oxalate involves a series of chemical reactions. Upon reaction with hydrogen peroxide, diphenyl oxalate forms 1,2-dioxetanedione and releases two phenols . This 1,2-dioxetanedione is highly unstable and readily decomposes to form carbon dioxide . During this decomposition, energy is released .
The released energy is then absorbed by a dye molecule, which is left in an excited state . As the dye molecule relaxes back to its unexcited state, it emits a photon of visible light . This process is known as chemiluminescence .
Biochemical Pathways
The biochemical pathway involved in the action of diphenyl oxalate is the chemiluminescence pathway . This pathway is initiated by the oxidation of diphenyl oxalate by hydrogen peroxide, leading to the formation of 1,2-dioxetanedione . The subsequent decomposition of this unstable compound releases energy, which is absorbed by a dye molecule . The emission of light occurs when the excited dye molecule returns to its ground state .
Pharmacokinetics
It’s worth noting that the rate of the chemiluminescent reaction, and thus the brightness of the light produced, can be influenced by the concentration of the reactants and the conditions of the reaction .
Result of Action
The primary result of the action of diphenyl oxalate is the production of visible light . This light is produced when an excited dye molecule, which has absorbed energy from the decomposition of 1,2-dioxetanedione, returns to its ground state . The color of the light produced depends on the specific dye used .
Action Environment
The action of diphenyl oxalate is influenced by the pH of the environment . Slightly alkaline conditions, achieved by adding a weak base such as sodium salicylate, can speed up the reaction and produce brighter light . Furthermore, the type of dye used and its concentration can also affect the color and intensity of the light produced .
Safety and Hazards
Propiedades
IUPAC Name |
diphenyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZDEVJRTYKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185452 | |
| Record name | Oxalic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl oxalate | |
CAS RN |
3155-16-6 | |
| Record name | 1,2-Diphenyl ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenyl ethanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxalic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diphenyl ethanedioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB9D5HPC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

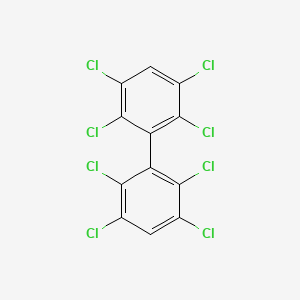

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
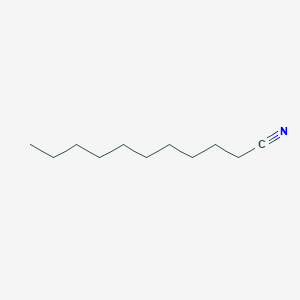

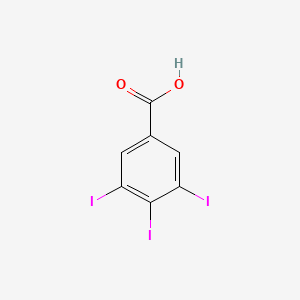
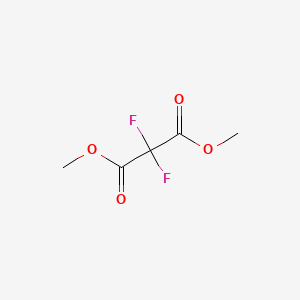
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)

